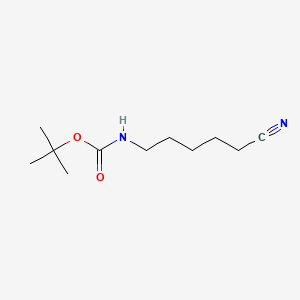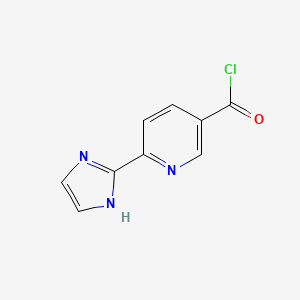
Morpholine, 4-acétyl-2,6-diméthyl-, cis- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)” is a chemical compound. It is a variant of Morpholine, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)” is based on structures generated from information available in databases . The molecular formula is C6H13NO .Chemical Reactions Analysis
The synthesis of morpholines involves various chemical reactions. For instance, a number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs 2 CO 3 -mediated cyclization was demonstrated .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 115.1735 . It is miscible in water and has a boiling point of 129 °C (264 °F; 402 K) .Mécanisme D'action
The mechanism of action of Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can undergo nucleophilic substitution reactions with electrophilic compounds, such as alkyl halides and acyl chlorides.
Biochemical and Physiological Effects
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) has several advantages for lab experiments. It is a versatile building block for the synthesis of various organic compounds. Additionally, it is a readily available and cost-effective chemical. However, it has limitations due to its toxicity and potential health hazards. Proper safety measures must be taken when handling this compound.
Orientations Futures
There are several future directions for research on Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)). One direction is to study its mechanism of action in more detail. Additionally, its potential as a solvent for various chemical reactions can be explored. Further research can also be conducted on its toxicity and potential health hazards, which can help in developing safety protocols for handling this compound.
Conclusion
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) is a versatile chemical compound that has several applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can help in developing safer and more efficient protocols for its use in various scientific applications.
Méthodes De Synthèse
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)) can be synthesized by the reaction of morpholine with acetylacetone and formaldehyde. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
Synthèse de matériaux microporeux
Morpholine, 4-acétyl-2,6-diméthyl-, cis- (9CI):, également connu sous le nom de cis-2,6-diméthylmorpholine (DMMP), est utilisé dans la synthèse de matériaux microporeux. Ces matériaux sont composés d'amas supertétraédriques hybrides T2 et T3 et ont des applications potentielles dans la catalyse, le stockage de gaz et les technologies de séparation .
Produits naturels et composés à pertinence biologique
Le motif morpholine est répandu dans les produits naturels et les composés à importance biologique. Les progrès récents en chimie synthétique ont mis en évidence des méthodes pour synthétiser les morpholines et leurs analogues contenant des carbonyles à partir de divers précurseurs tels que les 1,2-aminoalcools, les aziridines et les époxydes .
Inhibition de la corrosion
Les dérivés de la morpholine servent d'inhibiteurs de corrosion dans diverses applications industrielles. Ils sont particulièrement utiles dans les environnements où les métaux sont sensibles à la corrosion en raison d'interactions chimiques .
Agent de blanchiment optique
Dans l'industrie textile, les dérivés de la morpholine sont utilisés comme agents de blanchiment optique. Ils améliorent l'apparence des tissus en améliorant leur blancheur et leur luminosité .
Solvant pour la dissolution de la cellulose
Ces composés sont également utilisés comme solvants pour dissoudre la cellulose dans le traitement des textiles. Cette application est cruciale pour la production de certains types de tissus et de matériaux .
Conservation des fruits et légumes
Les dérivés de la morpholine peuvent être appliqués dans la conservation des fruits et légumes, aidant à maintenir leur fraîcheur pendant le stockage et le transport .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) involves the reaction of morpholine with acetylacetone and 2,6-dimethylbenzaldehyde in the presence of a catalyst to form the desired compound.", "Starting Materials": ["Morpholine", "Acetylacetone", "2,6-dimethylbenzaldehyde", "Catalyst"], "Reaction": ["Step 1: Mix morpholine, acetylacetone, and 2,6-dimethylbenzaldehyde in a reaction flask", "Step 2: Add a catalyst to the mixture and stir at room temperature for several hours", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Allow the mixture to cool and filter the resulting solid", "Step 5: Wash the solid with a suitable solvent and dry under vacuum to obtain the desired compound."] } | |
Numéro CAS |
115614-51-2 |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.213 |
Nom IUPAC |
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+ |
Clé InChI |
ITBIIJTXOBWJPI-KNVOCYPGSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C |
Synonymes |
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



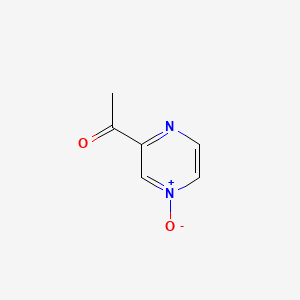

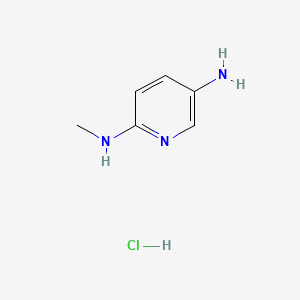
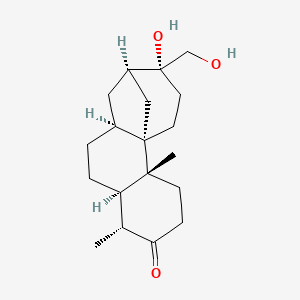
![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)
